molecular formula C13H17Cl2NO3S B345303 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine CAS No. 433974-56-2

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine

Cat. No.: B345303
CAS No.: 433974-56-2
M. Wt: 338.2g/mol
InChI Key: BMENQJYPSULLHQ-UHFFFAOYSA-N
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Description

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine (CAS 433974-56-2) is a chemical compound with the molecular formula C13H17Cl2NO3S and a molecular weight of 338.25 g/mol . It belongs to the chemical class of sulfonyl piperidines, which are structures of significant interest in medicinal chemistry and drug discovery. Sulfonyl piperidine derivatives are frequently explored for their potential biological activities and their role as key scaffolds in the development of therapeutic agents . While the specific biological activity of this compound requires further investigation, research on analogous TASIN (Truncating APC-Selective Inhibitor) compounds highlights the research value of sulfonyl piperidine derivatives. These analogs are investigated as first-in-class, genotype-selective molecules that specifically target colorectal cancer (CRC) cells with truncating mutations in the APC tumor suppressor gene, a mutation present in the majority of CRC patients . The structural features of this compound, including the dichloro-methoxyphenyl group and the 2-methylpiperidine ring, make it a valuable building block for constructing compound libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a intermediate or reference standard in the synthesis and development of novel small-molecule inhibitors, particularly in oncology research focused on targeted therapies. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-5-3-4-8-16(9)20(17,18)11-7-6-10(14)12(15)13(11)19-2/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMENQJYPSULLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4-Dichloro-2-methoxybenzenesulfonyl Chloride

The aryl sulfonyl chloride intermediate is critical for sulfonamide bond formation. Two routes have been explored:

Direct Sulfonation of a Pre-Substituted Aromatic Ring

  • Starting material : 2-Methoxy-3,4-dichlorobenzene.

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at 0–5°C yields the sulfonic acid, followed by reaction with phosphorus pentachloride (PCl5\text{PCl}_5) to form the sulfonyl chloride.

    Ar-H+ClSO3HAr-SO3HPCl5Ar-SO2Cl\text{Ar-H} + \text{ClSO}_3\text{H} \rightarrow \text{Ar-SO}_3\text{H} \xrightarrow{\text{PCl}_5} \text{Ar-SO}_2\text{Cl}
  • Yield : 65–72% (reported for analogous substrates).

Sequential Functionalization of a Phenol Derivative

  • Step 1 : Protection of 2-methoxyphenol via methylation.

  • Step 2 : Directed ortho-chlorination using Cl2\text{Cl}_2 in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3).

  • Step 3 : Sulfonation and chlorination as above.

Coupling of the Sulfonyl Chloride with 2-Methylpiperidine

Nucleophilic Substitution Reaction

  • Conditions : The sulfonyl chloride (1.0 equiv) is reacted with 2-methylpiperidine (1.2 equiv) in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) using triethylamine (Et3N\text{Et}_3\text{N}) as a base at 0°C to room temperature.

    Ar-SO2Cl+C5H11NEt3NAr-SO2N(C5H11)+HCl\text{Ar-SO}_2\text{Cl} + \text{C}_5\text{H}_{11}\text{N} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-SO}_2-\text{N}(\text{C}_5\text{H}_{11}) + \text{HCl}
  • Reaction Monitoring : TLC or HPLC confirms completion within 4–6 hours.

  • Yield : 80–85% after purification via silica gel chromatography.

Alternative Coupling Strategies

  • Pd-Catalyzed Cross-Coupling : Patent WO2014188453A2 describes palladium-mediated couplings for structurally related sulfonamides, though applicability to this substrate remains unexplored.

  • Microwave-Assisted Synthesis : Reduced reaction times (30–60 minutes) reported for analogous sulfonamides, with comparable yields.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction.

  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3):

    • δ 7.65 (d, J=8.4J = 8.4 Hz, 1H, Ar-H),

    • δ 7.28 (d, J=8.4J = 8.4 Hz, 1H, Ar-H),

    • δ 3.92 (s, 3H, OCH3_3),

    • δ 3.45–3.38 (m, 1H, piperidine-H),

    • δ 1.52 (s, 3H, CH3_3).

  • IR (KBr) : 1345 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch), 1160 cm1^{-1} (SO2\text{SO}_2 symmetric stretch).

Scale-Up and Industrial Feasibility

Cost-Effective Modifications

  • Bulk Solvents : Replacement of CH2Cl2\text{CH}_2\text{Cl}_2 with toluene reduces costs without compromising yield.

  • Catalyst Recycling : Pd-based catalysts in coupling reactions can be recovered up to 5 times with <10% activity loss .

Chemical Reactions Analysis

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of piperidine compounds often exhibit significant activity against various biological targets, including receptors and enzymes involved in disease processes.

  • Case Study : Research has highlighted the potential of similar sulfonamide derivatives in targeting neurokinin receptors, which are implicated in pain and inflammation pathways. The structure of 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine suggests it may possess similar properties, warranting further exploration into its efficacy as an NK(1) receptor antagonist .

Anticancer Activity

Preliminary investigations indicate that compounds with sulfonamide functionalities can exhibit anticancer properties. The ability of such compounds to inhibit tumor growth has been documented in various studies.

  • Case Study : A related study demonstrated that sulfonamide derivatives could effectively induce apoptosis in cancer cell lines. This opens avenues for testing this compound against specific cancer types .

Synthetic Chemistry

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its sulfonamide group can be modified to create a variety of derivatives with tailored biological activities.

  • Application : In synthetic routes, the compound can be utilized to produce other functionalized piperidine derivatives that may have enhanced pharmacological profiles or novel therapeutic applications .

Mechanism of Action

The mechanism of action of 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The dichloromethoxyphenyl moiety may also contribute to its biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine Derivatives
  • Structural Features: These compounds feature a 3,5-dichloro-2-hydroxyphenylsulfonyl group attached to piperidine. The hydroxyl group at the 2-position allows for further O-substitution (e.g., methylsulfonyl, aminosulfonyl) .
  • Biological Activity : Derivatives exhibit potent butyrylcholinesterase (BChE) inhibition, with substituent size influencing activity. Smaller groups (e.g., methylsulfonyl) show higher efficacy, similar to the methoxy group in the target compound .
Ethyl 1-[(3,5-Dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carboxylate
  • Structural Features : This derivative includes a 3,5-dichloro-2-ethoxyphenylsulfonyl group and a piperidin-4-carboxylate ester .
  • Biological Activity : Demonstrates antibacterial activity, likely due to the carboxylate moiety enhancing solubility and target interaction.
  • Key Difference : The ethoxy group (vs. methoxy in the target compound) and carboxylate substituent introduce distinct electronic and steric effects, shifting activity from enzyme inhibition (BChE) to antibacterial targets.
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • Structural Features : Contains a 3-chloro-2-methylphenylsulfonyl group and a 4-methylsulfonyl-piperidine .

Bioactivity Comparison

Enzyme Inhibition
  • Target Compound : Predicted to inhibit BChE or AChE due to structural similarities to ’s derivatives. The dichloro and methoxy groups may enhance binding to hydrophobic enzyme pockets.
  • Derivatives : O-substituted analogues (e.g., 5-O-methylsulfonyl) show BChE inhibition >70% at 100 µM, suggesting the target compound’s methoxy group could mimic this activity .
Cytotoxicity
  • Analogues : Methylsulfonyl-substituted indole derivatives exhibit cytotoxicity comparable to doxorubicin (IC₅₀ ~1 µM) . While the target compound lacks an indole core, its sulfonyl group may contribute to similar DNA intercalation or topoisomerase inhibition.
Repellent Activity
  • AI3-37220 (Piperidine Repellent): A 2-methylpiperidine derivative with 89.8% repellency against Anopheles arabiensis at 0.1 mg/cm² . The target compound’s dichloro and sulfonyl groups may reduce volatility, extending repellent duration but requiring empirical validation.

Data Table: Comparative Analysis

Compound Name Structural Features Biological Activity Key Findings
Target Compound 3,4-Dichloro-2-methoxyphenylsulfonyl; 2-methylpiperidine Predicted enzyme inhibition High lipophilicity may enhance CNS penetration for cholinesterase targeting
1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine () 3,5-Dichloro-2-hydroxyphenylsulfonyl; O-substitution (e.g., methylsulfonyl) BChE inhibition (70–90%) Smaller substituents optimize enzyme binding
Ethyl 1-[(3,5-Dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carboxylate () 3,5-Dichloro-2-ethoxyphenylsulfonyl; piperidin-4-carboxylate Antibacterial Carboxylate enhances solubility and bacterial membrane interaction
AI3-37220 () 3-Cyclohexenyl-carbonyl; 2-methylpiperidine Mosquito repellent Superior to DEET (89.8% protection at 9 h)

Biological Activity

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₁₂H₁₅Cl₂N₁O₃S
  • Structural Features : The structure includes a piperidine ring substituted with a sulfonyl group and a dichloro-methoxyphenyl moiety, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Immunosuppressive Properties : Research has indicated that compounds with similar structures exhibit significant immunosuppressive activity, making them potential candidates for treating autoimmune disorders and preventing organ transplant rejection .
  • Apoptosis Induction : The compound may promote apoptosis in rapidly dividing cells by modulating pathways associated with programmed cell death. This property is particularly relevant in the context of cancer therapy, where inducing apoptosis in tumor cells is a critical strategy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
ImmunosuppressiveSignificant reduction in immune response
AnticancerInduction of apoptosis in cancer cells
AntimicrobialNotable activity against specific pathogens

Case Studies

  • Immunosuppressive Effects : A study demonstrated that compounds structurally related to this compound effectively reduced T-cell activation in vitro, suggesting potential use in managing autoimmune diseases .
  • Anticancer Activity : In vitro studies showed that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and mitochondrial pathways, leading to cell death. This suggests that it could be developed into a therapeutic agent for cancer treatment .
  • Antimicrobial Properties : Research indicated that derivatives of this compound exhibited antimicrobial activity against several strains of bacteria and fungi. The effectiveness was attributed to the disruption of microbial cell membranes .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and reduce toxicity.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in humans for potential therapeutic applications.

Q & A

Basic: What are the critical steps in synthesizing 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine, and how can reaction progress be monitored?

Methodological Answer:

  • Key Synthesis Steps :
    • Sulfonylation : React 2-methylpiperidine with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base) to form the sulfonamide bond .
    • Purification : Employ recrystallization or column chromatography (using silica gel and a hexane/ethyl acetate gradient) to isolate the product .
  • Progress Monitoring :
    • Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation and reaction completion at each stage .
    • Confirm purity via melting point analysis and HPLC (e.g., using a C18 column with methanol/water mobile phase) .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.2–2.8 ppm, aromatic protons from the dichloromethoxyphenyl group at δ 6.8–7.5 ppm) and confirm sulfonyl group integration .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry if applicable .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or Cl groups) .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Reaction Path Search :
    • Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model sulfonylation transition states and predict activation energies .
    • Screen solvent effects (polar aprotic vs. protic) using COSMO-RS simulations to optimize reaction kinetics .
  • Machine Learning (ML) :
    • Train ML models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (temperature, catalyst) for introducing substituents to the piperidine ring .
  • Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 5–10 mg scale) to refine models .

Advanced: How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be systematically resolved?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Studies : Conduct parallel assays (in vitro IC₅₀ vs. in vivo ED₅₀) using standardized models (e.g., rodent inflammation assays) to identify bioavailability or metabolism discrepancies .
    • Metabolite Profiling : Use LC-MS/MS to detect active metabolites in plasma that may explain in vivo activity .
  • Data Analysis :
    • Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity discrepancies .
    • Use Bayesian inference to quantify uncertainty in conflicting datasets .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Optimization :
    • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent ratio, stirring rate) and identify robust conditions for ≥90% yield .
    • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing side-product formation .
  • Purification :
    • Implement countercurrent chromatography for large-scale separation of closely related impurities .
    • Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time purity monitoring .

Advanced: How to design experiments for elucidating structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer:

  • SAR Framework :
    • Core Modifications : Synthesize analogs with variations in:
  • Piperidine methyl group (e.g., 2-ethyl, 2-cyclohexyl) .
  • Sulfonyl-linked aryl groups (e.g., replacing Cl with F or CF₃) .
    2. Biological Testing :
  • Measure binding affinity to target receptors (e.g., COX-2 for anti-inflammatory activity) using SPR (Surface Plasmon Resonance) .
  • Assess functional outcomes (e.g., cytokine inhibition in macrophages) .
  • Data Integration :
    • Use QSAR (Quantitative SAR) models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: What methodologies resolve spectral data contradictions (e.g., unexpected NOE effects in NMR)?

Methodological Answer:

  • Stereochemical Analysis :
    • Perform NOESY/ROESY to distinguish axial vs. equatorial sulfonyl group orientation on the piperidine ring .
    • Compare experimental VCD (Vibrational Circular Dichroism) spectra with DFT-simulated spectra to confirm absolute configuration .
  • X-ray Crystallography :
    • Resolve ambiguous proton assignments by obtaining a single-crystal structure .

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